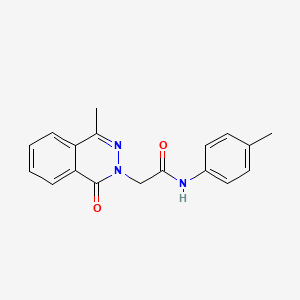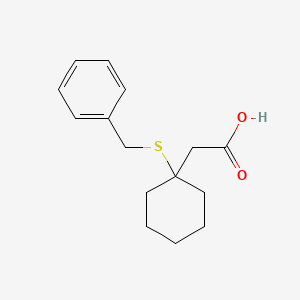
beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid: is an organosulfur compound known for its unique structure and potential applications in various fields. This compound contains a cyclopentamethylene ring, a benzylmercapto group, and a propionic acid moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid typically involves the reaction of benzylmercaptan with cyclohexylideneacetates. One common method is the Michael addition of benzylmercaptan to ethyl cyclohexylideneacetate in the presence of boron trifluoride etherate . This reaction yields the desired compound after hydrolysis. Another method involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali metal mercaptide, such as sodium or potassium benzylmercaptide, to improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzylmercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Substituted benzylmercapto derivatives.
科学的研究の応用
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active polypeptides.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid involves its interaction with molecular targets through its thiol and carboxylic acid functional groups. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial for its activity.
類似化合物との比較
Similar Compounds
Thioglycolic acid: Contains a thiol and carboxylic acid group but lacks the cyclopentamethylene and benzyl groups.
Cysteine S-conjugates: Similar sulfur-containing compounds involved in biochemical pathways.
Sulfonimidates: Organosulfur compounds with different structural features and applications.
Uniqueness
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is unique due to its combination of a cyclopentamethylene ring, benzylmercapto group, and propionic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
2-(1-benzylsulfanylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCXHQXYRYSLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203667 |
Source


|
| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-80-8 |
Source


|
| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
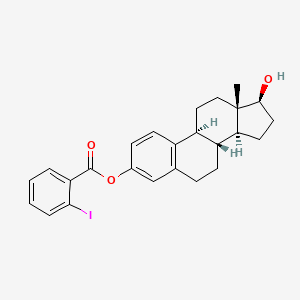
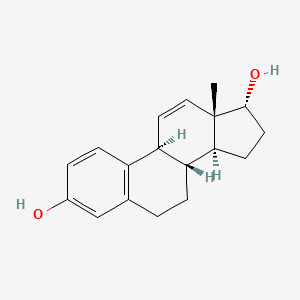
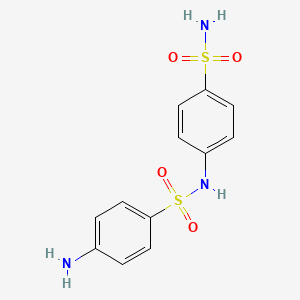
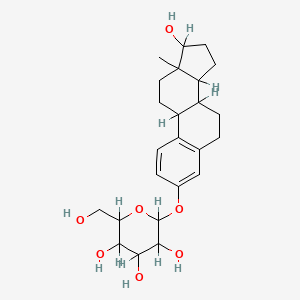
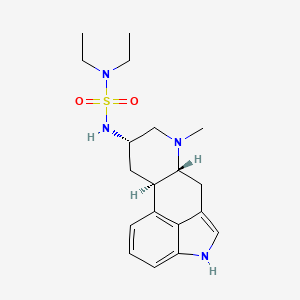
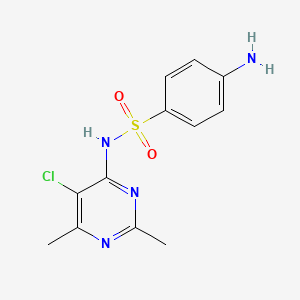

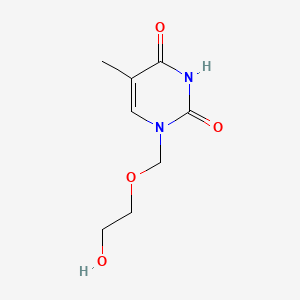
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)
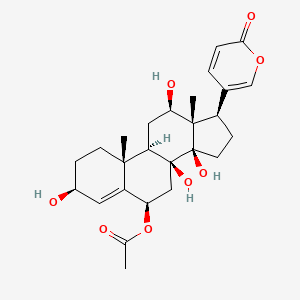
![1-(9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B1205892.png)
![5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole](/img/structure/B1205893.png)

